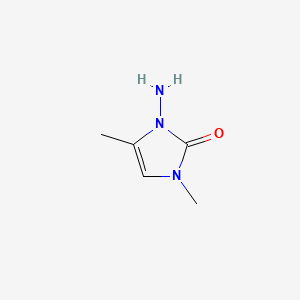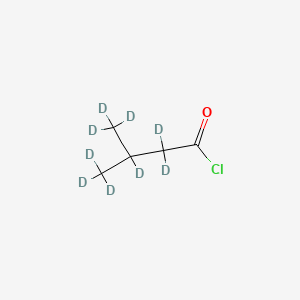
3-Amino-1,4-dimethylimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,4-dimethylimidazol-2-one is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,4-dimethylimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate. This reaction is often carried out under solventless, microwave-assisted conditions to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The use of catalysts, such as nickel or iron-based catalysts, can enhance the efficiency of the cyclization process. Additionally, solvent-free conditions and microwave-assisted synthesis are employed to reduce production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1,4-dimethylimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of secondary or tertiary amines.
Substitution: The amino and methyl groups on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Amino-1,4-dimethylimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,4-dimethylimidazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
3-Amino-1,2,4-triazole: Another heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.
1,2,4-Triazole: Known for its use in antifungal agents and as a building block for various drugs.
Uniqueness: 3-Amino-1,4-dimethylimidazol-2-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. Its dual methyl groups enhance its stability and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-amino-1,4-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4-3-7(2)5(9)8(4)6/h3H,6H2,1-2H3 |
Clave InChI |
HDTKWZPZNKPKAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)N1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)


![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)







![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
